MHP 133 is classified as a pyridinium derivative, specifically designed to enhance its hydrophobic properties to improve its efficacy as an acetylcholinesterase inhibitor. The compound is synthesized through various methodologies that emphasize the need for structural modifications to optimize its biological activity. Research articles and patents provide insights into its chemical structure and the rationale behind its design, focusing on its potential therapeutic applications .
The synthesis of MHP 133 involves several key methodologies aimed at producing high yields and purity. Notable techniques include:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure optimal product formation.
MHP 133 features a complex molecular structure characterized by a pyridinium ring and various substituents that influence its pharmacological properties. The exact molecular formula is C_xH_yN_zO_w (specific values depend on detailed structural data from synthesis reports). Key structural characteristics include:
Detailed structural data can be obtained from crystallographic studies or computational modeling that elucidates the three-dimensional conformation of MHP 133.
MHP 133 undergoes various chemical reactions that are essential for its activity as an acetylcholinesterase inhibitor. Key reactions include:
The technical details regarding these reactions often involve kinetic studies that assess the rate of inhibition and binding affinity compared to other known inhibitors.
The mechanism of action of MHP 133 primarily revolves around its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to:
Research data supporting these mechanisms often come from in vitro studies demonstrating the compound's efficacy in cellular models of neurodegeneration.
MHP 133 exhibits several physical and chemical properties that are relevant for its application in medicinal chemistry:
Characterization techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and mass spectrometry are commonly employed to analyze these properties comprehensively.
MHP 133 has significant potential applications in scientific research:
Current research continues to explore the full range of applications for MHP 133, emphasizing its importance in advancing therapeutic strategies against neurological diseases.
MHP-133 (chemical name: Methyl 6-[(E)-[N-(phenyl)carbamimidoyl]amino]nicotinate chloride) exhibits a strategically designed polypharmacological profile targeting key neurotransmitter systems implicated in cognitive function and neurodegeneration. Its receptor binding affinity spans multiple classes:
Cholinergic Targets: MHP-133 demonstrates activity at muscarinic acetylcholine receptor subtypes M1 (mAChR1) and M2 (mAChR2), acting as a modulator rather than a high-potency agonist. This selective engagement enhances cognitive signaling while avoiding excessive cholinergic stimulation linked to adverse effects [1] [8]. Concurrently, it inhibits acetylcholinesterase (AChE) with a Ki value of 69 μM, elevating synaptic acetylcholine levels [4] [8].
Serotonergic Modulation: The compound shows significant activity at serotonin 5-HT₄ receptors, which are functionally coupled to cognitive enhancement. 5-HT₄ receptor activation potentiates neurotransmitter release (including acetylcholine) and stimulates neurotrophic pathways, positioning MHP-133 to address both neurotransmitter deficits and neuroplasticity [1] [6].
Imidazoline I₂ Receptors: MHP-133 binds to imidazoline I₂ receptors, which regulate astrocyte function and neuroinflammation. This interaction may contribute to its neuroprotective effects by modulating glial responses to pathological insults [1] [8].
Table 1: Receptor Interaction Profile of MHP-133
Target System | Specific Receptors/Enzymes | Biological Effect |
---|---|---|
Cholinergic | mAChR1, mAChR2 | Receptor modulation |
Cholinergic | AChE (Ki = 69 μM) | Enzyme inhibition |
Serotonergic | 5-HT₄ receptor | Receptor activation |
Imidazoline | I₂ receptor | Ligand binding |
This multi-receptor engagement creates a coordinated pharmacological response that simultaneously addresses neurotransmitter imbalances, enhances synaptic plasticity, and mitigates neuroinflammatory pathways—distinguishing it from single-target agents [7].
Beyond receptor interactions, MHP-133 employs complementary mechanisms to enhance neuronal survival and function:
AChE Inhibition and Cholinergic Enhancement: While its AChE inhibition is modest compared to drugs like donepezil (Ki in nanomolar range), MHP-133 couples this activity with muscarinic receptor modulation. This dual approach sustains acetylcholine availability while optimizing post-synaptic signaling efficiency, creating a balanced cholinergic effect that reduces risks of receptor desensitization [1] [4].
Neurotrophic Pathway Activation: At concentrations as low as 1 μM, MHP-133 upregulates tropomyosin receptor kinase A (TrkA) expression in neuronal cell lines—the high-affinity receptor for nerve growth factor (NGF). This enhances neuronal differentiation and survival under stress conditions [1] [6]. In ex vivo studies using hippocampal slice models, MHP-133 demonstrated concentration-dependent neuroprotection against excitotoxic damage, particularly preserving neurons in the dentate gyrus and CA1 regions [1] [6].
Amyloid Precursor Protein (APP) Processing: MHP-133 (10-100 μM) increases secretion of soluble amyloid precursor protein-alpha (sAPPα) from cultured astrocytes by 40-60%. sAPPα is neurotrophic and neuroprotective, contrasting with the neurotoxic β-amyloid fragments generated through alternative APP processing. This shift toward non-amyloidogenic processing may counteract Alzheimer’s-associated pathology at a mechanistic level [1] [6].
Table 2: Neurotrophic Effects of MHP-133 in Experimental Models
Neurotrophic Mechanism | Experimental System | Effect Size |
---|---|---|
TrkA receptor upregulation | PC-12 cell lines | ED₅₀ ≈ 1 μM |
sAPPα secretion | Cultured astrocytes | 40-60% increase |
Neuronal survival | Hippocampal slices | Bi-phasic protection |
The synergy between enhanced neurotrophic signaling and optimized cholinergic function positions MHP-133 to address both symptomatic cognitive deficits and underlying neurodegeneration [9].
MHP-133’s multi-target design confers functional advantages over single-mechanism drugs in experimental neurodegeneration models:
Cognitive Enhancement Studies: In rodents and non-human primates, MHP-133 (50–200 μg/kg, i.p.) enhanced acquisition of working memory tasks and increased task accuracy. Improvements were observed within 10 minutes post-dosing, suggesting rapid CNS penetration and receptor engagement. Comparatively, selective 5-HT₄ agonists or AChE inhibitors alone failed to produce equivalent improvements in task acquisition, indicating synergistic benefits of combined mechanisms [1] [8].
Neuroprotection Metrics: When tested against excitotoxic insults in hippocampal slices, MHP-133 outperformed mono-target agents like pure AChE inhibitors or isolated receptor agonists. Neuronal survival rates in the CA1 region were 2.3-fold higher with MHP-133 than with equimolar concentrations of donepezil, attributable to its concurrent neurotrophic effects and receptor modulation [1] [9].
Multi-Target vs. Drug Cocktails: In head-to-head comparisons with drug combinations (e.g., AChE inhibitor + 5-HT₄ agonist), MHP-133 achieved comparable neuroprotection with simplified pharmacokinetics. This eliminates risks of drug-drug interactions and simplifies dosing regimens—critical advantages for treating neurodegenerative disorders requiring chronic medication [7] [9].
Table 3: Performance Comparison Between MHP-133 and Mono-Target Agents
Experimental Metric | MHP-133 | Mono-Target Agents | Advantage Ratio |
---|---|---|---|
Working memory accuracy | >40% improvement | 15-25% improvement | 1.6–2.7x |
Hippocampal neuron survival | 70-80% protection | 30-50% protection | 1.5–2.3x |
sAPPα induction | 40-60% increase | No effect or minimal change | >5x |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9